
3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone” can be analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . The average mass is 317.652 Da and the monoisotopic mass is 316.034180 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone” include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation for Chiral Intermediates
Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives similar to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone, has been reported to achieve high enantiomeric excesses. This process is significant for producing chiral intermediates for histamine H(1) antagonists, indicating the compound's utility in synthesizing bioactive molecules with potential pharmaceutical applications (Tao et al., 2012).
Kinetics and Mechanisms of Thionocarbonates Reactions
Studies on the kinetics and mechanisms of reactions involving compounds similar to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone with alicyclic amines have provided insights into their behavior under various conditions. This research can inform the development of synthetic methodologies and the understanding of reaction mechanisms (Castro et al., 2001).
Synthesis of Heterocyclic Compounds
The compound has been explored as a precursor in the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiophenes. These findings are relevant for the development of novel materials and molecules with specific electronic and optical properties (Yin et al., 2008).
Solid-Phase Immobilization for Alkylation
Piperazine-derived hydrazone linkers have been utilized for the alkylation of solid-phase immobilized ketones, showcasing the versatility of compounds like 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone in solid-phase chemistry. This application is crucial for the development of combinatorial chemistry techniques and the synthesis of diverse compound libraries (Lazny & Michalak, 2002).
Photolabile Protecting Groups
Compounds structurally related to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone have been investigated as photolabile protecting groups for aldehydes and ketones. This research is significant for developing light-responsive materials and systems in the fields of drug delivery and molecular electronics (Lu et al., 2003).
Wirkmechanismus
Target of Action
Piperazine derivatives, a key structural component of this compound, are known to have a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine moiety have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANQOJUQNTYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

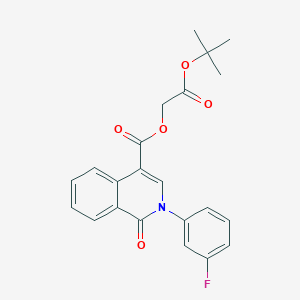
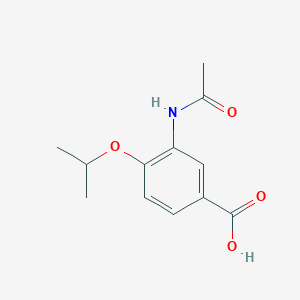
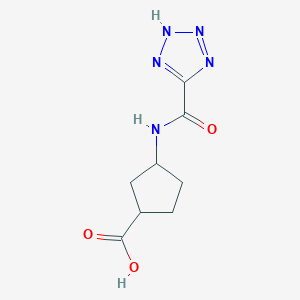
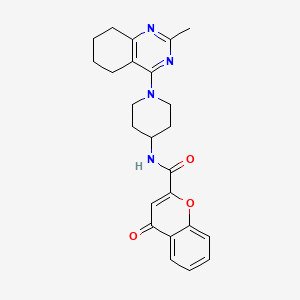
![5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739561.png)
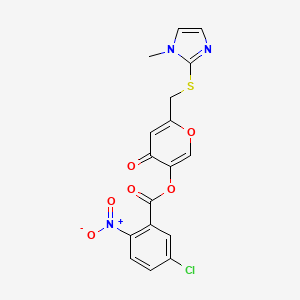
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2739564.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)
![7-(4-Ethoxybenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2739570.png)


![4-azepan-1-yl-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2739574.png)